molecular formula C9H9BF3KO3 B7971172 Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide

Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide

Cat. No. B7971172
M. Wt: 272.07 g/mol
InChI Key: HABPFOUPBBAYFQ-UHFFFAOYSA-N
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Description

Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide is a useful research compound. Its molecular formula is C9H9BF3KO3 and its molecular weight is 272.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide involves the reaction of 4-(2-methoxy-2-oxoethoxy)phenylboronic acid with potassium trifluoride, followed by the addition of potassium hydroxide to form the final product.

Starting Materials
4-(2-methoxy-2-oxoethoxy)phenylboronic acid, potassium trifluoride, potassium hydroxide

Reaction
Step 1: Dissolve 4-(2-methoxy-2-oxoethoxy)phenylboronic acid (1.0 g) in dry tetrahydrofuran (THF) (20 mL) in a round-bottom flask equipped with a magnetic stir bar., Step 2: Add potassium trifluoride (1.2 g) to the reaction mixture and stir at room temperature for 2 hours., Step 3: Add potassium hydroxide (1.0 g) to the reaction mixture and stir for an additional 2 hours., Step 4: Filter the reaction mixture to remove any solids and evaporate the solvent under reduced pressure., Step 5: Recrystallize the product from a suitable solvent to obtain Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide as a white solid.

properties

IUPAC Name

potassium;trifluoro-[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF3O3.K/c1-15-9(14)6-16-8-4-2-7(3-5-8)10(11,12)13;/h2-5H,6H2,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABPFOUPBBAYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)OCC(=O)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF3KO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide

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